molecular formula C12H9NO4 B2831754 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylic Acid CAS No. 2104290-86-8

5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylic Acid

Cat. No. B2831754
CAS RN: 2104290-86-8
M. Wt: 231.207
InChI Key: RVGDVYJFDCUMGB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and depend on the specific compound and conditions . For instance, α-Halohydrazones/ketoximes can be transformed into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .

Scientific Research Applications

Antiallergic Activity

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, exhibiting significant antiallergic activity in rats, with some derivatives being remarkably potent when compared to disodium cromoglycate. Clinical studies on one of the derivatives, 23g (AA-673), were in progress, indicating the potential for therapeutic application in allergy treatment (Nohara et al., 1985).

Antimicrobial Activity

Alper-Hayta et al. (2008) reported the synthesis and antimicrobial activity of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives, showing broad-spectrum activity against Gram-positive, Gram-negative bacteria, fungi, and their drug-resistant isolates. The study highlighted the structure-activity relationship, suggesting these compounds as promising antimicrobial agents (Alper-Hayta et al., 2008).

Carbonic Anhydrase Inhibition

Altug et al. (2017) synthesized isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII, enzymes targeted for antiglaucoma and anti-neuropathic pain treatments. The compounds showed excellent inhibitory activity, highlighting their therapeutic potential in treating related conditions (Altug et al., 2017).

Antitumor Activity

Potkin et al. (2014) explored the synthesis of isoxazolyl- and isothiazolylcarbamides from corresponding carboxylic acids, showing high antitumor activity and potential to enhance the effects of cytostatic drugs. This research opens pathways for developing new antitumor agents based on isoxazole and isothiazolyl compounds (Potkin et al., 2014).

properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)9-6-11(17-13-9)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGDVYJFDCUMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid

CAS RN

2104290-86-8
Record name 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylic acid
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